molecular formula C34H30ClN5O6 B11567447 2-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

2-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11567447
M. Wt: 640.1 g/mol
InChI Key: BMCYSUUQISJJBK-WMXUEKPJSA-N
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Description

2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including amides, imines, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can be achieved through a multi-step process involving the following key reactions:

    Formation of the Amide Bond: The initial step involves the formation of the amide bond between 2-chlorophenylamine and 4-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Imination Reaction: The next step involves the imination reaction between the resulting amide and an aldehyde derivative of 4-(diethylamino)benzaldehyde under acidic conditions to form the imine linkage.

    Final Coupling: The final step involves the coupling of the imine intermediate with the formamido derivative of 2-chlorophenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Reduction of Imine Linkage: Formation of the corresponding amine derivative.

    Substitution of Chlorine Atom: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amide and imine linkages.

    Medicine: Potential use as a drug candidate for targeting specific biological pathways.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through its functional groups. The amide and imine linkages could form hydrogen bonds or covalent interactions with the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE
  • 2-[(E)-{[(2E)-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE

Uniqueness

The uniqueness of 2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the 2-chlorophenyl group, the diethylamino group, and the nitro group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C34H30ClN5O6

Molecular Weight

640.1 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C34H30ClN5O6/c1-3-39(4-2)26-17-13-23(14-18-26)21-30(37-32(41)28-10-6-7-11-29(28)35)33(42)38-36-22-25-9-5-8-12-31(25)46-34(43)24-15-19-27(20-16-24)40(44)45/h5-22H,3-4H2,1-2H3,(H,37,41)(H,38,42)/b30-21+,36-22+

InChI Key

BMCYSUUQISJJBK-WMXUEKPJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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